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GCR2 protein

Cat. No.: B1177773
CAS No.: 148466-69-7
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Description

Overview of GCR2 Protein Across Biological Systems

GCR2 proteins are found in diverse eukaryotic organisms, including fungi and plants. While sharing sequence similarities, their characterized roles differ significantly. In the yeast Saccharomyces cerevisiae, GCR2 functions primarily as a transcriptional activator. uniprot.orgnih.gov In contrast, studies in the plant Arabidopsis thaliana initially suggested a role for GCR2 as a receptor involved in hormone signaling. uniprot.orgunl.edu This divergence in proposed function underscores the need to examine GCR2 within the specific biological context of the organism.

Further structural analysis of Arabidopsis GCR2 revealed similarities not to typical G-protein coupled receptors (GPCRs), but to bacterial lanthionine (B1674491) synthetase component C (LanC) proteins and eukaryotic LanC-like (LANCL) proteins. unl.edutandfonline.comnih.gov This finding has led to the classification of plant GCR2 as a member of the eukaryotic LANCL protein family, prompting a re-evaluation of its molecular function in plants. tandfonline.comnih.gov

Diverse Roles of this compound in Eukaryotic Organisms

The functional characterization of this compound has revealed distinct primary roles in different eukaryotic lineages studied to date.

In Saccharomyces cerevisiae, GCR2 is a key transcriptional activator integral to the regulation of glycolytic genes. uniprot.orgnih.govmdpi.comyeastgenome.org It operates in conjunction with other proteins, notably GCR1 and RAP1, forming a complex that enhances the transcription of genes involved in glycolysis and ribosomal protein synthesis. uniprot.orgmdpi.comyeastgenome.org Research indicates that GCR2 is required for the phosphorylation of GCR1 and contributes an auxiliary activation domain to the GCR1-GCR2 complex, facilitating high levels of glycolytic gene expression. uniprot.orgmdpi.com The expression of GCR2 itself is induced in the presence of glucose. yeastgenome.org

Detailed research findings in yeast highlight the impact of GCR2 on metabolic pathways. For instance, deletion of the gcr2 gene in xylose-fermenting S. cerevisiae strains has been shown to induce global metabolic changes, affecting central carbon metabolism. mdpi.com While gcr2 deletion reduced cellular growth on glucose, it significantly increased growth when xylose was the sole carbon source, suggesting a role in coordinating the transcription of glycolytic genes and associated metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway. mdpi.com

Further studies in yeast have investigated the post-translational modification of GCR2. Phosphorylation of GCR2 by the kinase Cdk8 at serine 365 has been identified as critical for the activation of genes encoding glycolysis enzymes. biorxiv.org Mutants with a non-phosphorylatable GCR2 at this site exhibited growth and gene expression defects similar to those observed in gcr2 deletion mutants. biorxiv.org

In Arabidopsis thaliana, the initial proposal of GCR2 as a GPCR for abscisic acid (ABA) has been met with controversy. uniprot.orgunl.edutandfonline.comresearchgate.netplos.org While some early studies suggested GCR2's involvement in ABA signaling and responses like seed germination and stomatal movement, subsequent structural analyses and genetic studies have challenged this role. uniprot.orgunl.edutandfonline.comnih.govresearchgate.netplos.orgusp.br The lack of predicted transmembrane domains characteristic of classical GPCRs and the observed similarity to LANCL proteins have cast doubt on its function as a GPCR. unl.edutandfonline.comnih.gov

Genetic analysis of Arabidopsis gcr2 mutants, including double and triple mutants with other GCR2-like genes (GCL1 and GCL2), has provided compelling evidence against a requirement for the GCR2 gene family in ABA control of seed germination and early seedling development under tested conditions. researchgate.netplos.org These studies found that various combinations of mutations in these genes did not consistently display insensitivity to ABA in these processes, suggesting that the GCR2 family is not essential for these particular ABA responses. plos.org

The crystal structure of Arabidopsis GCR2 has been determined, providing insights into its three-dimensional structure. pdbj.orgrcsb.org This structural information supports its classification within the LanC-like protein family. unl.edutandfonline.comnih.gov The exact biological function of LANCL proteins in eukaryotes, including Arabidopsis GCR2, remains an active area of investigation. tandfonline.comnih.gov

Below is a summary of key characteristics of this compound in Saccharomyces cerevisiae:

CharacteristicValue/DescriptionSource
OrganismSaccharomyces cerevisiae uniprot.org
Primary FunctionTranscriptional activator of glycolytic genes uniprot.orgnih.gov
Interacting ProteinsGCR1, RAP1 uniprot.orgmdpi.com
Subcellular LocationNucleus, nuclear envelope uniprot.orgalliancegenome.org
Molecular Weight (Predicted)~58 kDa nih.govyeastgenome.org
Phosphorylation SiteSerine 365 (by Cdk8) biorxiv.org

Below is a summary of key characteristics and findings regarding this compound in Arabidopsis thaliana:

CharacteristicValue/DescriptionSource
OrganismArabidopsis thaliana uniprot.org
Proposed Initial RoleG-protein coupled receptor for ABA (Controversial) uniprot.orgunl.edu
Current ClassificationLanC-like (LANCL) protein unl.edutandfonline.comnih.gov
Structural FeatureLacks typical seven transmembrane domains of GPCRs unl.edutandfonline.comnih.gov
Related ProteinsGCL1, GCL2 nih.govplos.org
Role in ABA ResponseNot required for ABA control of seed germination and early seedling development plos.org
Crystal StructureDetermined (PDB ID: 3T33) pdbj.orgrcsb.org

These findings illustrate that while the this compound family is conserved across eukaryotes, its specific molecular functions and mechanisms can vary significantly, highlighting the complexity of protein evolution and functional adaptation.

Properties

CAS No.

148466-69-7

Molecular Formula

C6H11Cl2N3

Synonyms

GCR2 protein

Origin of Product

United States

Gcr2 Protein in Saccharomyces Cerevisiae Baker S Yeast

Molecular Function as a Transcriptional Activator

GCR2 functions as a transcriptional activator, a protein that increases the rate of transcription of a gene or set of genes. uniprot.org Its primary role is to enhance the expression of genes encoding glycolytic enzymes. tandfonline.comnih.gov

Regulation of Glycolytic Gene Expression

The GCR2 protein is essential for the high-level expression of most glycolytic genes in S. cerevisiae. nih.gov It acts as a coactivator, meaning it works in conjunction with other DNA-binding proteins to initiate transcription. yeastgenome.orgfrontiersin.org Specifically, GCR2 is required for the function of the GCR1 protein, another key transcriptional activator of glycolytic genes. yeastgenome.org Mutations in the GCR2 gene lead to a significant reduction in the levels of many glycolytic enzymes, demonstrating its critical role in this pathway. nih.gov For instance, a gcr2 null mutant exhibits a pattern of enzyme activities similar to that of a gcr1 mutant, with levels of certain glycolytic enzymes reduced to about 10% of the wild-type levels. nih.gov

Role in Energy Metabolism Homeostasis

By controlling the expression of glycolytic genes, GCR2 plays a vital part in maintaining energy metabolism homeostasis within the yeast cell. yeastgenome.org Glycolysis is the central pathway for glucose catabolism, providing the cell with a rapid source of ATP. The coordinated expression of glycolytic enzymes, mediated by GCR2, allows the cell to efficiently ferment glucose to ethanol (B145695), a process that is particularly important under anaerobic conditions. frontiersin.org Deletion of GCR2 leads to a downregulation of glycolytic genes and an upregulation of genes involved in the citric acid cycle, highlighting its role in balancing these two major energy-producing pathways. frontiersin.org

Interaction with Transcriptional Regulatory Complexes

GCR2 does not bind to DNA directly but rather functions as part of a larger protein complex to regulate gene expression. oup.com Its interaction with other transcriptional factors is essential for its activity.

Formation and Function of the RAP1-GCR1-GCR2 Complex

GCR2 is a key component of the RAP1-GCR1-GCR2 transcriptional activation complex. nih.govyeastgenome.org This complex is responsible for the high-level expression of many glycolytic genes. uniprot.org The formation of this complex involves the binding of RAP1 (Repressor Activator Protein 1) and GCR1 to specific DNA sequences in the promoter regions of target genes. yeastgenome.orgembopress.org GCR1 binds to a consensus sequence known as the CT box. yeastgenome.orgyeastgenome.org GCR2 then interacts with GCR1, and this interaction is crucial for the full activation potential of the complex. nih.govresearchgate.net The complex appears to bind to two adjacent DNA elements simultaneously, which are the UAS(RPG) bound by RAP1 and the CT box bound by GCR1. yeastgenome.orgnih.gov While the complex can activate transcription through the UAS(RPG) element alone, the presence of the CT box and the subsequent recruitment of GCR2 significantly enhances this activation. yeastgenome.orgnih.gov

Contribution of GCR2 to Transcriptional Activation Domains

Transcriptional activation domains are regions of a protein that are necessary to activate transcription. harvard.edu GCR2 is thought to provide a potent activation domain to the RAP1-GCR1-GCR2 complex. frontiersin.org Evidence suggests that GCR1 provides the DNA-binding function, while GCR2 contributes a significant portion of the transcriptional activation activity. embopress.org The interaction between GCR1 and GCR2 is believed to induce a conformational change in GCR1 and/or stimulate its hyperphosphorylation, which in turn enhances its ability to activate transcription. yeastgenome.orgnih.govyeastgenome.org This functional interplay highlights GCR2's role as a critical coactivator in the complex. oup.com

Metabolic Pathway Modulation by this compound

The influence of the this compound extends beyond glycolysis to modulate broader metabolic pathways in S. cerevisiae.

Deletion of the GCR2 gene has been shown to cause significant shifts in cellular metabolism. frontiersin.org While it leads to a downregulation of the glycolytic pathway, it concurrently results in an upregulation of the pentose (B10789219) phosphate (B84403) pathway (PPP). frontiersin.orgnih.gov This metabolic reprogramming can have significant consequences for the cell. For example, in engineered xylose-fermenting yeast strains, the deletion of GCR2 can lead to improved xylose utilization and ethanol production. frontiersin.org This is because the upregulation of the PPP facilitates the metabolism of xylose. nih.govfrontiersin.org Global metabolite profiling of a gcr2Δ mutant revealed widespread changes in carbohydrate and nucleotide metabolism, underscoring the central role of GCR2 in coordinating cellular metabolic processes. mdpi.com

Table 1: Key Proteins Interacting with GCR2

Protein Function in the Complex Reference
GCR1 DNA-binding protein that recognizes the CT box sequence in the promoters of glycolytic genes. yeastgenome.orgyeastgenome.org
RAP1 A multifunctional DNA-binding protein that binds to the UAS(RPG) element and recruits the GCR1-GCR2 subcomplex. nih.govyeastgenome.org

Table 2: Impact of GCR2 Deletion on Gene Expression

Gene Category Effect of GCR2 Deletion Metabolic Consequence Reference
Glycolytic Genes Downregulation Reduced glucose consumption and ethanol production from glucose. frontiersin.org
Pentose Phosphate Pathway (PPP) Genes Upregulation Enhanced metabolism of alternative sugars like xylose. frontiersin.orgnih.gov
Citric Acid Cycle Genes Upregulation Shift towards respiratory metabolism. frontiersin.org

Influence on Glycolytic Flux

The this compound is a transcriptional coactivator essential for the high-level expression of most glycolytic genes. nih.govyeastgenome.orgtandfonline.com It functions in a complex with the DNA-binding protein Gcr1p to activate the transcription of these genes. yeastgenome.org Consequently, Gcr2p is directly involved in the regulation of the glycolytic process. uniprot.org Loss-of-function mutations or deletion of the GCR2 gene leads to a significant reduction in the activity of most glycolytic enzymes. yeastgenome.orgnih.gov Studies have shown that deletion of gcr2 results in the transcriptional downregulation of glycolytic genes. frontiersin.orgnih.gov This downregulation logically leads to a reduced glycolytic flux, as the cell has lower quantities of the enzymes required to process glucose through this central metabolic pathway. nih.gov The primary role of GCR2 is therefore to positively regulate glycolysis by ensuring the requisite enzymatic machinery is expressed at sufficient levels to maintain metabolic flow. frontiersin.org

Impact on Pentose Phosphate Pathway Activity

While GCR2 is a known activator of glycolysis, its absence has a contrasting and significant effect on the Pentose Phosphate Pathway (PPP). Research has demonstrated that the deletion of gcr2 leads to an upregulation of the PPP. nih.gov This effect is particularly pronounced when yeast is grown on alternative carbon sources like xylose. frontiersin.orgnih.gov Transcriptomic analysis (RNA-seq) of gcr2 deletion strains (Δgcr2) confirms a significant upregulation of genes in the non-oxidative PPP. frontiersin.orgnih.govnih.gov This genetic reprogramming enhances the metabolic flow through the PPP. nih.gov

Metabolomic studies support these transcriptomic findings, showing that Δgcr2 strains exhibit an increased abundance of key PPP intermediates, such as ribulose-5-phosphate, sedoheptulose-7-phosphate, and erythrose-4-phosphate, especially when utilizing xylose. nih.govnih.gov This redirection of carbon flux towards the PPP suggests that GCR2 plays a role in balancing the activity between glycolysis and the PPP. nih.gov In engineered xylose-fermenting yeast, this upregulation of the PPP due to gcr2 deletion has been shown to improve cellular growth on xylose. nih.gov

Interplay with Central Carbon Metabolism

The this compound is a global transcriptional factor that plays a critical role in coordinating the central carbon metabolism of yeast. frontiersin.orgnih.govnih.gov Its primary function is to activate glycolytic gene expression, thereby promoting the efficient catabolism of glucose, the preferred carbon source for S. cerevisiae. nih.gov However, its influence extends to the broader network of interconnected pathways. The deletion of gcr2 induces global metabolic changes, altering the balance between glycolysis and the pentose phosphate pathway. nih.govnih.govmdpi.com

Genetic Dissection of this compound Function in Yeast

Analysis of gcr2 Loss-of-Function Mutations and Null Alleles

The function of the this compound has been elucidated through the creation and analysis of various mutations. Early studies isolated a recessive single nuclear gene mutation, gcr2-1, which was shown to affect the activity of most glycolytic enzymes, reducing them to levels around 10% of the wild type. nih.gov Subsequently, a complete chromosomal gcr2 null mutant was constructed, and it exhibited a pattern of enzyme activities similar to the gcr2-1 mutant. nih.gov These null and point mutants confirmed that both Gcr1p and Gcr2p are necessary for normal transcriptional activation of glycolytic genes. yeastgenome.org

More recent genetic dissection has involved PCR-based gene deletion strategies to create precise start- to stop-codon deletions, often replacing the gene with a selectable marker like KanMX. frontiersin.orgubc.ca In one study, genome resequencing of an engineered yeast strain identified a spontaneous loss-of-function mutation in GCR2 that resulted in a truncated protein (Glu204*). frontiersin.orgnih.gov This natural mutation was shown to be responsible for an observed phenotype of improved xylose fermentation, a phenotype that was then replicated by targeted GCR2 deletion in a different strain background. frontiersin.orgresearchgate.net These analyses of both targeted and spontaneous mutations have been instrumental in confirming GCR2's role as a key regulator of carbon metabolism. frontiersin.orgnih.gov

Phenotypic Characterization of gcr2 Mutants on Varying Carbon Sources

The phenotype of gcr2 mutants is highly dependent on the carbon source available for growth. On glucose, the preferred fermentable carbon source, gcr2 deletion mutants exhibit reduced cellular growth. nih.govnih.gov The growth defect on glucose for gcr2-1 and gcr2 null mutants is described as partial, in contrast to the more severe glucose-negative phenotype of gcr1 mutants. nih.gov

However, the phenotype is strikingly different on other carbon sources. In engineered xylose-fermenting strains, a gcr2 deletion significantly increases the growth rate when xylose is the sole carbon source. nih.govnih.gov This improved growth is linked to the upregulation of the pentose phosphate pathway, which is essential for xylose metabolism. nih.gov

Table 1: Specific Growth Rates of S. cerevisiae SR7 and SR7-gcr2Δ Strains on Different Carbon Sources

(Data sourced from Shin M, Kim SR, 2020) nih.gov

Transcriptomic and Metabolomic Profiling of gcr2 Deletion Strains

Comprehensive molecular profiling of gcr2 deletion strains has provided deep insights into the regulatory role of the this compound.

Transcriptomic Profiling: RNA sequencing (RNA-seq) analysis of Δgcr2 strains confirms the downregulation of glycolytic genes and the upregulation of pentose phosphate pathway (PPP) genes. frontiersin.orgnih.gov These transcriptional changes are more pronounced when the yeast is cultured on xylose compared to glucose. frontiersin.orgnih.gov The analysis revealed a large number of differentially expressed genes (DEGs), indicating that Gcr2 has a global effect on transcriptional regulation, particularly for glucose metabolism. frontiersin.orgfrontiersin.org For example, compared to a control strain, a Δgcr2 mutant had 1638 DEGs on glucose but only 605 on xylose (p < 0.05, >2-fold change). frontiersin.orgfrontiersin.org Notably, the gene TAL1, which encodes a key transaldolase in the non-oxidative PPP, is significantly upregulated in Δgcr2 mutants. frontiersin.org

Table 2: Differentially Expressed Genes (DEGs) in Δgcr2 Mutant vs. Control

(Data sourced from Shin M, Park YC, et al., 2021) frontiersin.org

Metabolomic Profiling: Metabolite analysis of gcr2 deletion strains reveals global shifts in the yeast metabolome that are consistent with the transcriptomic data. nih.govnih.gov When grown on glucose, the Δgcr2 mutant shows a general decrease in the abundance of metabolites related to central carbon metabolism, including pyruvate. nih.govnih.gov However, when grown on xylose, the mutant strain exhibits a significant increase in the abundance of metabolites within the pentose phosphate pathway, including ribulose-5-phosphate, sedoheptulose-7-phosphate, and erythrose-4-phosphate. nih.govnih.gov These metabolomic data provide direct evidence that the transcriptional changes caused by GCR2 deletion result in a functional rerouting of metabolic flux within the central carbon network. nih.gov

Post-Translational Regulation of this compound

The activity of the this compound, a key transcriptional activator in Saccharomyces cerevisiae, is subject to precise control through post-translational modifications. nih.govyeastgenome.org A primary mechanism for this regulation is phosphorylation, a process that dynamically alters the protein's function in response to cellular needs. The evolutionarily conserved kinase Cdk8, a component of the RNA Polymerase II Mediator complex, has been identified as a crucial regulator of GCR2. biorxiv.orgresearchgate.net This kinase-mediated modification plays a pivotal role in modulating the expression of genes essential for glycolysis. biorxiv.org

Research has established that Cdk8 directly phosphorylates the this compound. biorxiv.org This interaction is not promiscuous but occurs at a specific, highly conserved site within the GCR2 amino acid sequence. biorxiv.org In vitro and in vivo assays have confirmed that a single residue, Serine 365 (S365), is the target for Cdk8. biorxiv.orgresearchgate.net This site contains a sequence motif that is similar to phosphorylation sites found on other known Cdk8 substrates, such as the transcription factors Ste12, Phd1, and Gcn4. biorxiv.orgbiorxiv.org The high degree of conservation of the S365 residue across various fungal species underscores its functional importance in the regulation of GCR2. biorxiv.orgbiorxiv.org

Contrary to some of Cdk8's repressive functions on other transcription factors, its phosphorylation of GCR2 acts as a positive regulatory event, essential for GCR2's role as a transcriptional activator. biorxiv.orgqueensu.ca This specific modification is critical for the activation of genes encoding glycolytic enzymes. biorxiv.orgresearchgate.net Studies have shown that the nuclear depletion of Cdk8 leads to altered mRNA levels of glycolysis genes and affects the occupancy of GCR2 at the promoters of these genes. biorxiv.orgresearchgate.net

The functional necessity of this phosphorylation is highlighted by experiments with phospho-mutant GCR2 proteins. researchgate.net A mutant version of GCR2 where Serine 365 cannot be phosphorylated (Gcr2-S365A) results in growth defects on glucose-containing media and a failure to properly express glycolysis genes. biorxiv.orgbiorxiv.org These defects are comparable to those observed in a complete deletion of the GCR2 gene. researchgate.net Conversely, a phospho-mimetic mutant, which simulates a state of permanent phosphorylation, does not exhibit these defects. researchgate.net Therefore, the Cdk8-mediated phosphorylation of GCR2 at S365 is a required step for its function in promoting the high levels of gene expression needed for efficient glucose metabolism. biorxiv.org

Gcr2 Protein in Arabidopsis Thaliana Thale Cress

Historical Perspective and Initial Hypothesis as an Abscisic Acid (ABA) Receptor

The quest to identify the receptors for ABA, a crucial hormone regulating plant growth, development, and stress responses, led to the initial characterization of GCR2 as a prime candidate.

Initial research posited that GCR2 was a plasma membrane-localized G-protein coupled receptor (GPCR) for ABA. plos.orgnih.govnih.gov GPCRs are a large family of receptors characterized by their seven transmembrane domains that sense molecules outside the cell and activate internal signal transduction pathways. nih.govresearchgate.netkhanacademy.orgwikipedia.orgresearchgate.net The hypothesis was that GCR2, located on the cell surface, would perceive the ABA signal and initiate a response within the plant cell. nih.govnih.gov This model was supported by early findings suggesting that GCR2 could physically interact with GPA1, the sole heterotrimeric Gα subunit in Arabidopsis. nih.gov Furthermore, it was reported that the active form of ABA could induce the dissociation of the GCR2-GPA1 complex, a key step in G-protein signaling. nih.gov

Consistent with its proposed role as an ABA receptor, initial studies linked GCR2 to several key physiological processes mediated by ABA. These included the regulation of seed germination, early seedling development, and stomatal movement. plos.orgnih.govnih.govnih.gov It was suggested that loss-of-function mutations in the GCR2 gene led to reduced sensitivity to ABA in these processes. nih.gov For instance, gcr2 mutants were reported to exhibit insensitivity to ABA's inhibitory effects on seed germination and early seedling growth. plos.orgnih.gov

Re-evaluation and Contradictory Evidence Regarding GPCR Classification

Subsequent research, however, cast doubt on the initial classification of GCR2 as a canonical GPCR and its role as a primary ABA receptor. Several independent studies presented evidence that challenged the original hypothesis. plos.orgnih.govresearchgate.net

A defining structural feature of classical GPCRs is the presence of seven transmembrane (7TM) domains that span the cell membrane. nih.govresearchgate.netkhanacademy.orgwikipedia.orgresearchgate.net However, detailed bioinformatic analyses using robust transmembrane prediction systems failed to consistently predict the presence of seven transmembrane domains in the GCR2 protein sequence. nih.govnih.govnih.govresearchgate.net This structural discrepancy was a significant blow to the classification of GCR2 as a typical GPCR. nih.govnih.gov The predicted structure of GCR2 did not align with the well-established topology of other known GPCRs. nih.govnih.gov

Further investigation into the this compound sequence revealed significant homology to a family of proteins known as lanthionine (B1674491) synthetase C-like (LANCL) proteins. plos.orgnih.govnih.gov These proteins are found in a wide range of eukaryotes, from yeast to humans, and are structurally and functionally distinct from GPCRs. nih.govebi.ac.ukplos.org Prokaryotic LanC proteins are involved in the biosynthesis of lanthionine-containing peptides called lantibiotics. plos.orgcancer.gov The discovery of this homology suggested that GCR2 might belong to the LANCL protein family rather than the GPCR superfamily, indicating a potentially different biochemical function. nih.govnih.gov In Arabidopsis, GCR2 is part of a small gene family that includes two other GCR2-like proteins, GCL1 and GCL2, which also share this homology with LANCL proteins. plos.orgnih.gov

Protein Family Comparison G-Protein Coupled Receptors (GPCRs) Lanthionine Synthetase C-like (LANCL) Proteins
Primary Function Signal transduction across the cell membraneDiverse, including potential roles in peptide modification and signaling
Key Structural Feature Seven transmembrane α-helicesConserved domains with structural similarity to prokaryotic LanC
Arabidopsis Homolog GCR1 (disputed), other candidatesGCR2, GCL1, GCL2

Genetic Evidence Against this compound as an ABA Receptor

Compelling genetic studies provided further evidence against the role of GCR2 as a major ABA receptor in Arabidopsis. plos.orgnih.gov Experiments using various loss-of-function mutants in the GCR2 gene, as well as in the related GCL1 and GCL2 genes, failed to consistently demonstrate the expected ABA-insensitive phenotypes. plos.orgnih.govnih.gov

While some initial reports showed ABA insensitivity in gcr2 mutants under specific experimental conditions, other studies using different alleles and conditions found that the mutants displayed wild-type sensitivity to ABA in seed germination and early seedling development assays. plos.orgnih.govnih.govnih.govfigshare.com To address the possibility of functional redundancy among the GCR2-like proteins, researchers generated double and even triple mutants (gcr2 gcl1 gcl2). plos.orgnih.gov These multiple mutants still exhibited wild-type responses to ABA, providing strong genetic evidence that the GCR2 gene family is not essential for ABA signaling in these key developmental processes. plos.orgnih.gov

Furthermore, the loss-of-function alleles of the G-protein α subunit, GPA1, resulted in hypersensitivity to ABA, which is inconsistent with a simple linear pathway where GCR2 acts as a receptor upstream of GPA1. nih.govresearchgate.net

Mutant Observed ABA Phenotype in Seed Germination and Early Seedling Development (Multiple Studies) Reference
gcr2 single mutantInconsistent; some reports of insensitivity, others of wild-type sensitivity plos.orgnih.govnih.gov
gcl1 single mutantWild-type sensitivity nih.gov
gcr2 gcl1 double mutantWild-type sensitivity nih.gov
gcr2 gcl1 gcl2 triple mutantWild-type sensitivity plos.orgnih.gov
gpa1 single mutantHypersensitivity nih.gov

Analysis of ABA Sensitivity in gcr2 Single Mutants

The investigation into GCR2's role as a potential ABA receptor began with the analysis of gcr2 single mutants. However, the results regarding their sensitivity to ABA have been inconsistent across different studies and experimental conditions. plos.org A key controversy emerged from conflicting observations: one set of experiments reported that gcr2 mutants displayed reduced sensitivity to ABA, while another found them to have wild-type sensitivity. nih.gov

This discrepancy was linked to slight variations in experimental setups. For instance, reduced ABA sensitivity was observed at 22°C under continuous white light, whereas wild-type sensitivity was noted at 23°C with a 14/10 hour light/dark cycle. nih.govplos.org This condition-dependent phenotype made it difficult to definitively conclude GCR2's function based solely on the single mutant, leading to questions about its role in ABA perception. nih.govnih.gov

Table 1: ABA Sensitivity of gcr2 Single Mutants Under Different Experimental Conditions
Experimental ConditionObserved Phenotype in gcr2 MutantsReference
22°C, continuous white light (150 µmol m-2 s−1)Reduced sensitivity to ABA nih.govplos.org
23°C, 14/10 hr photoperiod (120 µmol m-2 s−1)Wild-type sensitivity to ABA nih.govplos.org

Examination of Functional Redundancy within the GCR2 Gene Family (GCL1, GCL2)

The weak or inconsistent ABA-insensitive phenotype of the gcr2 single mutant led to the hypothesis of functional redundancy. plos.org It was proposed that other genes within the same family might compensate for the loss of GCR2 function. researchgate.net The Arabidopsis genome contains two additional genes, GCR2-LIKE 1 (GCL1) and GCR2-LIKE 2 (GCL2), which encode proteins highly similar to GCR2. nih.govresearchgate.net

The similarities in amino acid sequence and expression profiles among GCR2, GCL1, and GCL2 suggested they might have overlapping biological roles. researchgate.net This hypothesis posited that the full impact of removing GCR2 on ABA signaling might be masked by the continued activity of GCL1 and GCL2. plos.orgnih.gov To test this, researchers moved to create and analyze double and triple mutants.

Phenotypic Characterization of gcr2 gcl1 gcl2 Double and Triple Mutants in ABA Responses

To directly address the functional redundancy hypothesis, researchers generated all possible combinations of mutations in the GCR2 gene family, creating gcr2 gcl1, gcr2 gcl2, gcl1 gcl2 double mutants, and a gcr2 gcl1 gcl2 triple mutant. plos.orgresearchgate.net These mutant lines were then subjected to ABA sensitivity assays, particularly focusing on seed germination and early seedling development, which are processes strongly regulated by ABA. nih.gov

The results were definitive: all double mutants and the triple mutant displayed wild-type sensitivity to ABA in these assays. plos.orgnih.gov The gcr2 gcl1 gcl2 triple mutant, lacking the function of all three family members, did not show any increased insensitivity to ABA compared to wild-type plants. researchgate.net This provided compelling genetic evidence that the GCR2 gene family is not required for ABA responses during seed germination and early seedling development. nih.govplos.org Furthermore, none of the single, double, or triple mutants displayed any obvious morphological defects under normal growth conditions. researchgate.net

Table 2: ABA Sensitivity in Seed Germination Assays for gcr2, gcl1, and gcl2 Mutant Combinations
GenotypeABA Sensitivity PhenotypeReference
gcr2 single mutantCondition-dependent (weakly insensitive or wild-type) plos.org
gcl1 single mutantWild-type nih.gov
gcl2 single mutantWild-type nih.gov
gcr2 gcl1 double mutantWild-type plos.orgresearchgate.net
gcr2 gcl2 double mutantWild-type plos.orgresearchgate.net
gcl1 gcl2 double mutantWild-type plos.orgresearchgate.net
gcr2 gcl1 gcl2 triple mutantWild-type plos.orgresearchgate.net

Lack of Consistent Genetic Coupling between this compound and the G-Protein Alpha Subunit (GPA1) in ABA Signaling

The initial model for GCR2 function proposed that it acts as a receptor that physically interacts with the sole G-protein alpha subunit in Arabidopsis, GPA1, to transduce the ABA signal. nih.gov However, genetic evidence has not consistently supported this coupling in ABA signaling. While some studies suggested a physical interaction, the functional linkage is questionable because mutants for the two genes can exhibit opposing phenotypes in response to ABA. nih.govnih.gov For example, gpa1 mutants show insensitivity in certain guard cell ABA responses, whereas mutants of another putative G-protein coupled receptor, gcr1, exhibit hypersensitivity. nih.govscilit.com

Furthermore, one of the characteristic morphological traits of loss-of-function alleles of GPA1 is round-shaped rosette leaves, a phenotype not observed in any of the gcr2, gcl1, and gcl2 single, double, or triple mutants. researchgate.net This lack of shared phenotypes between G-protein subunit mutants and gcr2 family mutants argues against GCR2 being a critical upstream activator of GPA1 in a primary ABA signaling pathway. nih.govresearchgate.net

Current Understanding and Classification of Arabidopsis this compound

The accumulation of contradictory evidence regarding its role as an ABA receptor has led to a fundamental re-evaluation of GCR2's identity and function.

Integration into the LanC-like Protein Family

A significant shift in understanding GCR2 came from structural and sequence analysis. Initial predictions that GCR2 was a seven-transmembrane (7TM) protein, a hallmark of classical G-protein-coupled receptors (GPCRs), were made using early prediction systems. nih.gov However, more robust transmembrane prediction analyses failed to identify the 7TM domains, casting serious doubt on its classification as a GPCR. nih.govplos.org

Instead, GCR2 shows significant sequence and predicted structural similarity to the bacterial lanthionine synthetase component C (LanC) protein family. nih.govnih.gov These proteins are involved in the biosynthesis of lantibiotics, a class of modified peptides, in prokaryotes. Eukaryotic homologs are known as LanC-like (LANCL) proteins. nih.gov GCR2 possesses conserved motifs characteristic of the LANCL protein family, solidifying its place within this group rather than the GPCR superfamily. nih.govuniprot.org

Unelucidated Physiological Roles Beyond ABA Perception

Given the strong genetic evidence that GCR2 and its homologs are not essential for ABA control of seed germination and the reassignment of GCR2 to the LanC-like protein family, its true physiological role in Arabidopsis remains unknown. plos.orgnih.gov The lack of any obvious morphological defects in putative loss-of-function gcr2 mutants offers few clues to its biological function. nih.gov

It is possible that plant LANCL proteins have evolved functions distinct from their prokaryotic counterparts, which are involved in producing antimicrobial peptides. nih.gov The precise molecular and cellular functions of GCR2, and whether it plays a more subtle role in other signaling pathways or metabolic processes, awaits further investigation. nih.gov

Compound and Protein Names

NameType
Abscisic Acid (ABA)Phytohormone
GCR2 (G-PROTEIN-COUPLED RECEPTOR 2)Protein
GCL1 (GCR2-LIKE 1)Protein
GCL2 (GCR2-LIKE 2)Protein
GPA1 (G-PROTEIN ALPHA SUBUNIT 1)Protein
LanC (Lanthionine synthetase component C)Protein

Expression Profiles of this compound and its Homologs in Plant Tissues

The expression patterns of the GCR2 gene and its homologs, GCR2-LIKE 1 (GCL1) and GCR2-LIKE 2 (GCL2), in Arabidopsis thaliana have been characterized to understand their potential functional roles throughout the plant's life cycle. These studies reveal both overlapping and distinct expression profiles across various tissues and developmental stages, suggesting a degree of functional redundancy as well as specialization.

Detailed analysis using techniques such as reverse transcription-polymerase chain reaction (RT-PCR) has shown that the transcripts for GCR2, GCL1, and GCL2 are present in a wide range of tissues in both seedlings and mature plants. researchgate.net This indicates that these proteins are likely involved in fundamental cellular processes. researchgate.net

A notable characteristic of this gene family is its expression in seeds. All three genes, GCR2, GCL1, and GCL2, are expressed in dry seeds. nih.gov However, upon germination, the expression levels of all three genes have been observed to decrease. nih.gov

While there is a degree of overlap, specific differences in the spatial expression patterns of these genes have been identified. For instance, in 10-day-old seedlings, transcripts for both GCR2 and GCL2 were reportedly undetectable in the roots. researchgate.net In contrast, GCL1 transcripts were detected in all tissues examined at this stage, suggesting a more ubiquitous role for GCL1 in young seedlings compared to GCR2 and GCL2. researchgate.net The presence of transcripts for all three genes in vegetative and floral organs further supports their involvement in the broader development of the plant. researchgate.net The similarities in both their amino acid sequences and expression profiles have led researchers to suggest that GCR2, GCL1, and GCL2 may have overlapping functions. researchgate.net

The following table summarizes the expression of GCR2 and its homologs in various tissues of Arabidopsis thaliana based on available research findings.

Table 1: Expression of GCR2 and its Homologs in Arabidopsis thaliana Tissues

Gene Dry Seeds Germinated Seeds Seedling Roots (10-day-old) Vegetative Tissues Floral Tissues
GCR2 Expressed Decreased Expression Undetectable Expressed Expressed
GCL1 Expressed Decreased Expression Detected Expressed Expressed

| GCL2 | Expressed | Decreased Expression | Undetectable | Expressed | Expressed |

Comparative and Evolutionary Aspects of Gcr2 Protein

Sequence Conservation of GCR2 Protein Across Fungal Species

In fungi, particularly in Saccharomyces cerevisiae, GCR2 functions as a transcriptional activator of glycolytic genes, forming a complex with GCR1. uniprot.orgyeastgenome.org This role is crucial for glucose metabolism in yeast. Analysis of GCR2 homologs across fungal species reveals a notable degree of sequence conservation, particularly in certain functional regions. For instance, a potential phosphorylation site (S365 in S. cerevisiae) that is targeted by Cdk8 and is important for growth on glucose and expression of glycolysis genes, is highly conserved across various fungal species biorxiv.org.

Data on sequence conservation can be illustrated through multiple sequence alignments and phylogenetic trees, highlighting conserved residues and domains.

Fungal SpeciesGCR2 Homolog (Example)Sequence Length (approx.)Conservation of S365 site (S. cerevisiae numbering)
Saccharomyces cerevisiaeGCR2 (YNL199C)534 amino acidsHighly Conserved
Candida albicans(No GCR2 homolog)N/AN/A
Schizosaccharomyces pombe(No GCR2 homolog)N/AN/A
Other AscomycetesVariedVariedConservation varies, often present in related species biorxiv.orgnih.gov

Note: The presence and conservation level of GCR2 homologs can vary significantly across the broad spectrum of fungal species. This table provides a simplified example based on available information.

Evolutionary Relationship of Plant this compound to Mammalian LANCL Proteins

Plant GCR2 proteins, such as that found in Arabidopsis thaliana, share significant sequence similarity with mammalian lanthionine (B1674491) synthetase component C-like (LANCL) proteins. nih.govnih.govuniprot.orgmdpi.comencyclopedia.pubmdpi.com This homology suggests a common evolutionary origin from a bacterial LanC ancestor. nih.govnih.govmdpi.com While the sequence identity between eukaryotic LANCL proteins and prokaryotic LanC enzymes is typically low (around 20%), key motifs, such as the seven GXXG motifs, HG, WCXG, and CHG motifs, are largely conserved in both plant GCR2 and mammalian LANCL proteins, fulfilling key criteria for membership in the LANCL protein family. nih.gov

Mammals possess three LANCL proteins: LANCL1, LANCL2, and LANCL3. mdpi.comencyclopedia.pubmdpi.comresearchgate.net These proteins have been shown to bind abscisic acid (ABA) in mammals, suggesting a potential conserved role in ABA signaling despite the absence of lantibiotics in mammals. mdpi.comencyclopedia.pubmdpi.comresearchgate.net The sequence homology between plant GCR2 and mammalian LANCL proteins spurred initial investigations into GCR2 as a potential ABA receptor in plants. mdpi.comencyclopedia.pubmdpi.com Although the primary ABA receptors in land plants are now understood to be the PYR/PYL/RCAR family, the evolutionary link between plant GCR2 and mammalian LANCL proteins highlights a shared ancestry and potential for conserved, albeit diverged, functions. mdpi.comencyclopedia.pubmdpi.com

The structural similarity predicted between eukaryotic LANCL proteins and prokaryotic LanC further supports their evolutionary relationship. nih.gov This suggests that the core structural fold and potentially some fundamental biochemical properties have been maintained throughout the evolution from prokaryotes to eukaryotes.

Protein FamilyOrganism KingdomKey Conserved MotifsProposed Function (Examples)Evolutionary Origin
LanCProkaryotesGXXG, HG, WCXG, CHGLanthionine synthesis (part of a complex)Ancestral
LANCL (GCR2 in plants)EukaryotesGXXG, HG, WCXG, CHGABA binding (mammals), Glycolytic gene regulation (yeast), ABA signaling? (plants)Derived from LanC

Divergence of this compound Functionality Across Eukaryotic Kingdoms

Despite their shared evolutionary origin and conserved motifs, the functional roles of GCR2 and LANCL proteins have diverged across eukaryotic kingdoms. In fungi like S. cerevisiae, GCR2 is primarily involved in the transcriptional regulation of glycolysis. uniprot.orgyeastgenome.org In plants, while initially proposed as an ABA receptor, the precise function of GCR2 is still debated, though its homology to LANCL proteins suggests a potential role in signaling or metabolism, possibly related to ABA, even if not as the primary receptor. nih.govuniprot.orgusp.brmdpi.com The lack of obvious morphological defects in Arabidopsis GCR2 loss-of-function mutants suggests potential functional redundancy with other GCR2-like proteins (GCL1 and GCL2) in the Arabidopsis genome. nih.gov

In mammals, the LANCL proteins (LANCL1, LANCL2, LANCL3) have been shown to bind ABA and are implicated in various processes, including glucose metabolism and immune responses, but their role in lanthionine synthesis has been ruled out. mdpi.comencyclopedia.pubmdpi.comresearchgate.net This indicates a clear divergence in function from their bacterial LanC ancestors, which are involved in lantibiotic biosynthesis. The different subcellular localizations of mammalian LANCL proteins (cytosolic, membrane-anchored) also suggest diversified roles within the cell. mdpi.comencyclopedia.pubmdpi.comresearchgate.net

This divergence in functionality highlights how proteins with a common evolutionary origin can be co-opted for different roles in different organisms, driven by the specific needs and environmental pressures of each kingdom. The conservation of key structural motifs likely provides a common molecular foundation upon which diverse functions have evolved. Comparative analysis of protein interaction networks and downstream signaling pathways in which GCR2 and LANCL proteins are involved across kingdoms would provide further insights into this functional divergence.

Advanced Methodological Approaches in Gcr2 Protein Research

Genetic Engineering Techniques (e.g., T-DNA Insertion, CRISPR/Cas9 for Mutagenesis)

Genetic engineering techniques are fundamental to understanding the in vivo function of GCR2 by creating loss-of-function or altered alleles. T-DNA insertion mutagenesis has been a widely used method in plants, particularly in Arabidopsis thaliana, to generate insertional mutants where the T-DNA disrupts gene function usp.brmpg.dejbiochemtech.com. Studies on Arabidopsis GCR2 and its homologs, GCL1 and GCL2, have utilized T-DNA insertion lines to investigate their roles in processes like abscisic acid (ABA) signaling usp.brplos.org. For instance, multiple independent T-DNA insertion mutant alleles of Arabidopsis GCR2 (At1g52920), such as gcr2-2 (SALK_073069), gcr2-3 (SALK_134030), and gcr2-4 (SALK_077870), have been characterized, with insertions located in different exons leading to the loss of detectable full-length GCR2 transcript in homozygous lines usp.br. Similarly, T-DNA insertion mutants for GCL1 and GCL2 have been generated and analyzed usp.brplos.orgresearchgate.net.

CRISPR/Cas9 technology offers a more targeted approach for mutagenesis, allowing for precise edits to the GCR2 gene sequence frontiersin.org. This can be used to create null mutations, specific amino acid substitutions to study functional domains, or introduce tags for tracking or purification ethz.ch. While general applications of CRISPR/Cas9 in plant and yeast mutagenesis are well-documented, specific detailed research findings on CRISPR/Cas9-mediated mutagenesis of GCR2 in the provided search results primarily focus on its use in Saccharomyces cerevisiae to study its role in glycolytic gene expression biorxiv.orgoup.com. In yeast, CRISPR/Cas9 has been employed to create gcr2 deletion mutants and specific point mutations, such as gcr2-S365A, to investigate the functional significance of phosphorylation sites biorxiv.org.

Protein-Protein Interaction Studies (e.g., Yeast Two-Hybrid, Co-immunoprecipitation)

Understanding the proteins that interact with GCR2 is crucial for deciphering its molecular mechanisms. Yeast two-hybrid (Y2H) and co-immunoprecipitation (Co-IP) are common techniques for identifying and validating protein-protein interactions nih.govthermofisher.comnih.govsingerinstruments.com.

Yeast two-hybrid assays have been used to study interactions involving GCR2, particularly in Saccharomyces cerevisiae. Research has shown that yeast Gcr2 protein interacts with Gcr1 protein, and this interaction is important for the transcriptional activation of glycolytic genes nih.govnih.govyeastgenome.org. The Y2H system, which reconstitutes a functional transcription factor when two proteins interact, has demonstrated the interaction between Gcr1 and Gcr2 by fusing them to different domains of the Gal4 transcription factor and observing activation of a reporter gene nih.govnih.gov.

Co-immunoprecipitation complements Y2H by allowing validation of protein interactions in a more native cellular context nih.govthermofisher.com. This technique involves using an antibody to pull down a target protein (GCR2) and subsequently checking if other proteins are co-purified, indicating a physical association thermofisher.com. While the provided search results mention Co-IP in the context of studying interactions with other proteins like Glucocorticoid Receptor (GCR) or in general protein interaction studies, specific detailed findings on Co-IP experiments directly involving this compound from the provided search results are limited researchgate.netresearchgate.netnih.govresearchgate.net. However, the principle of Co-IP is applicable and commonly used to validate interactions suggested by Y2H or other methods.

Gene Expression Analysis (e.g., RT-PCR, RNA-seq)

Analyzing the expression levels of the GCR2 gene provides insights into its regulation and involvement in various biological processes. Techniques like Reverse Transcription PCR (RT-PCR) and RNA sequencing (RNA-seq) are widely used for this purpose atsjournals.org.

RT-PCR has been utilized to examine the transcript levels of GCR2 and its homologs in different tissues and under various conditions usp.brplos.orgresearchgate.net. Studies in Arabidopsis have shown that GCR2, GCL1, and GCL2 are expressed in various tissues, including seedlings and mature plants, with both overlapping and non-overlapping expression patterns plos.orgresearchgate.net. RT-PCR has also been used to confirm the absence of full-length GCR2 transcript in T-DNA insertion mutants usp.br. In yeast, RT-PCR (specifically RT-qPCR) has been employed to measure the expression of glycolytic genes regulated by Gcr2, demonstrating the impact of gcr2 mutations on their transcript levels biorxiv.orgnih.gov.

RNA-seq provides a more comprehensive view of the transcriptome, allowing for genome-wide analysis of gene expression changes in response to GCR2 manipulation or in different conditions frontiersin.orgnih.gov. In Saccharomyces cerevisiae, RNA-seq analysis of gcr2 deletion mutants has revealed significant transcriptional changes, including the downregulation of glycolytic genes and upregulation of genes involved in the citric acid cycle and pentose (B10789219) phosphate (B84403) pathway, particularly under different carbon sources like glucose and xylose nih.govfrontiersin.orgnih.gov. This global analysis provides a broader understanding of the metabolic pathways influenced by Gcr2.

Phosphoproteomics and Kinase Activity Assays

Post-translational modifications, particularly phosphorylation, can significantly impact protein function. Phosphoproteomics and kinase activity assays are employed to study the phosphorylation status of GCR2 and the kinases that might target it nasa.govresearchgate.netnih.gov.

Phosphoproteomics involves the large-scale identification and quantification of phosphorylation sites on proteins within a sample nasa.govnih.gov. This can reveal whether GCR2 is phosphorylated and how its phosphorylation changes in different cellular states or in response to stimuli. While general phosphoproteomics methods are described in the search results, specific detailed phosphoproteomic studies focused solely on identifying phosphorylation sites of this compound in the provided context are limited. However, research in yeast has identified a putative Cdk8 phosphorylation site at serine 365 in Gcr2, which was subsequently confirmed using in vitro and in vivo assays biorxiv.orgresearchgate.net.

Kinase activity assays are used to determine if a specific kinase can phosphorylate GCR2 in vitro or in vivo. In the case of yeast Gcr2, in vitro kinase assays have been used to demonstrate that Cdk8 can directly phosphorylate Gcr2 at serine 365 biorxiv.orgresearchgate.net. Mutational analysis of this site has further confirmed the importance of this phosphorylation for Gcr2 function in regulating glycolytic gene expression biorxiv.orgresearchgate.net.

Bioinformatic Prediction and Structural Modeling of this compound

Initial bioinformatic analyses of Arabidopsis GCR2 had erroneously predicted it to be a seven-transmembrane G protein-coupled receptor (GPCR) plos.org. However, subsequent, more robust transmembrane prediction systems indicated that GCR2 is unlikely to contain seven transmembrane domains usp.brplos.org. Instead, bioinformatic analysis revealed significant sequence similarity to bacterial lanthionine (B1674491) synthetases (LanC), suggesting that GCR2 may belong to the LanC protein family usp.brplos.org. Protein sequence alignments have shown homology between Arabidopsis GCR2 and human LANCL1 and LANCL2 proteins, as well as homologs in various other species, indicating that GCR2 is a member of an evolutionarily conserved protein family usp.br.

Bioinformatic tools are also used to predict potential phosphorylation sites, such as the putative Cdk8 phosphorylation site at serine 365 in yeast Gcr2 identified through examination of the protein sequence biorxiv.org. Structural modeling, often based on homologous proteins with known structures, can provide insights into the potential three-dimensional structure of GCR2, aiding in the understanding of its function and interactions usp.br. For example, sequence alignment with nisin cyclase (NisC), a bacterial lanthionine synthetase with a known crystal structure, has been used to infer potential structural features of GCR2 usp.br.

Future Directions and Unresolved Questions in Gcr2 Protein Biology

Elucidating the Precise Molecular Mechanism of GCR2 Protein-Mediated Transcriptional Activation

A primary area of future investigation is the detailed molecular mechanism by which the this compound facilitates transcriptional activation. In S. cerevisiae, GCR2 is known to be a transcriptional activator that influences the expression of the majority of glycolytic genes. nih.govnih.govthebiogrid.org It functions in concert with Gcr1p, a DNA-binding protein, to regulate these genes. nih.govyeastgenome.org

Current models suggest that Gcr2p acts as a coactivator for Gcr1p, which binds to the CT box (CWTCC) motifs in the promoter regions of glycolytic genes. oup.com However, the precise stoichiometry and conformational changes of the Gcr1p-Gcr2p complex upon binding to DNA are not fully understood. It has been proposed that a Gcr1p monomer or dimer associates with a Gcr2p dimer to activate glycolytic genes. oup.com Further structural and biochemical studies are necessary to elucidate the exact architecture of this transcriptional complex.

Additionally, two isoforms of Gcr1p, Gcr1U and Gcr1S, exhibit different mechanisms of action. The Gcr1U monomer forms an active complex with the Gcr2p homodimer, while Gcr1S appears to function as a homodimer independently of Gcr2p. oup.com Chromatin immunoprecipitation (ChIP) experiments have indicated that Gcr1U is the primary binding partner for Gcr2p. oup.com Future research should aim to clarify how these different Gcr1p isoforms modulate the recruitment and activity of GCR2.

Identifying Novel Interacting Partners and Downstream Effectors of this compound

While Gcr1p is the most well-characterized interacting partner of GCR2, the identification of other interacting proteins and downstream effectors is crucial for a comprehensive understanding of its function. The Gcr1p/Gcr2p complex also acts as a coactivator for Rap1p, another transcription factor involved in the activation of both glycolytic and ribosomal protein genes. yeastgenome.org The interplay between GCR2, Gcr1p, and Rap1p, and how this complex coordinates the expression of genes involved in both metabolism and protein synthesis, warrants further investigation.

Moreover, the Gcr1p/Gcr2p complex has been shown to associate with nuclear pores, an interaction required for transcriptional activation by both Rap1p and components of the Nup84p nuclear pore subcomplex. yeastgenome.org This suggests a potential role for GCR2 in linking transcriptional regulation with nuclear architecture and mRNA export. Identifying the specific components of the nuclear pore complex that interact with GCR2 and the functional consequences of this interaction are important future research directions. Techniques such as yeast two-hybrid screening and co-immunoprecipitation could be employed to discover novel interacting partners. nih.govresearchgate.netnih.govmdpi.comresearchgate.net

Investigating the Undiscovered Functions of this compound in Arabidopsis Beyond ABA Signaling

In the plant Arabidopsis thaliana, the role of the this compound has been a subject of debate. Initially, it was proposed to be a receptor for the plant hormone abscisic acid (ABA). However, subsequent genetic characterization has largely refuted this role in ABA-controlled seed germination and early seedling development. This leaves the precise biological function of Arabidopsis GCR2 as an open question.

Future research should focus on uncovering the true functions of GCR2 in Arabidopsis. This could involve exploring its role in other signaling pathways or developmental processes. Given that the expression of GCR2 itself is induced by glucose in yeast, investigating a potential role for Arabidopsis GCR2 in glucose sensing or metabolism could be a fruitful avenue. yeastgenome.org Phenotypic analysis of gcr2 mutants under a wide range of environmental conditions and developmental stages will be essential to uncover its currently unknown functions.

Exploring the Regulatory Networks Governing this compound Activity in Response to Environmental Cues

The activity of GCR2 is likely regulated by various environmental signals to coordinate gene expression with the cell's metabolic state. In yeast, the expression of GCR2 is induced by glucose, indicating a direct link to carbon source availability. yeastgenome.org However, the signaling pathways that sense glucose and transmit this signal to regulate GCR2 expression and this compound activity are not fully characterized.

Signaling networks in yeast, such as those involving mitogen-activated protein kinases (MAPKs), are known to respond to a variety of environmental stresses and cues to modulate gene expression. nih.govmdpi.com Investigating whether these or other signaling pathways impinge upon GCR2 activity is a key area for future research. For instance, understanding how GCR2-mediated transcription is modulated during transitions between different carbon sources or in response to stresses like osmotic shock or nutrient limitation will provide a more complete picture of its role in cellular adaptation. nih.govresearchgate.net

Harnessing this compound Pathways for Biotechnological Applications (e.g., Metabolic Engineering in Yeast)

The role of GCR2 as a key regulator of glycolytic gene expression makes it an attractive target for metabolic engineering in yeast. By modulating the activity of GCR2, it may be possible to redirect carbon flux towards the production of valuable biofuels and biochemicals. nih.gov For example, enhancing the expression or activity of GCR2 could increase the rate of glycolysis, providing more precursors for downstream biosynthetic pathways.

Conversely, attenuating GCR2 function could be beneficial in scenarios where a reduced glycolytic flux is desired. The ability to precisely tune the expression of glycolytic enzymes through the manipulation of GCR2 offers a powerful tool for optimizing microbial cell factories. researchgate.net Future work could focus on developing inducible or repressible systems to control GCR2 activity, allowing for dynamic regulation of metabolic pathways. Furthermore, exploring the compartmentalization of GCR2-regulated pathways within specific organelles could offer additional strategies for enhancing the production of desired compounds. nih.govnih.govresearchgate.net

Q & A

Q. What structural features characterize the GCR2 protein, and how are they experimentally validated?

GCR2’s structure is debated, with conflicting evidence for its classification as a G-protein coupled receptor (GPCR) or a LanC-like protein. Key methods include:

  • Transmembrane domain prediction : Tools like TMHMM, DAS, and iMOLTalk were used to analyze hydrophobicity profiles, but results varied across algorithms .
  • Sequence homology : BLAST analysis revealed similarity to bacterial LanC proteins (e.g., nisin biosynthesis protein NisC), while Propsearch highlighted LanC-like motifs .
  • Subcellular localization : Fusion proteins (e.g., GCR2-YFP) confirmed membrane association via fluorescence microscopy and immunoblotting after detergent treatments .

Q. What is the proposed role of GCR2 in abscisic acid (ABA) signaling?

Initial studies suggested GCR2 acts as an ABA receptor by interacting with the G-protein α-subunit GPA1. Key methodologies include:

  • Surface plasmon resonance (SPR) : Demonstrated direct binding between GCR2 and GPA1, with dissociation constants measured in vitro .
  • Split-ubiquitin and bimolecular fluorescence complementation (BiFC) : Mapped interaction domains, showing the C-terminus of GCR2 is critical for GPA1 binding .
  • Mutant phenotyping : gcr2 mutants displayed reduced ABA sensitivity in seed germination assays under specific light/temperature conditions .

Q. How is GCR2’s subcellular localization experimentally confirmed?

  • Fluorescent tagging : GCR2-YFP fusion proteins localized to the plasma membrane in root cells, even under overexpression conditions .
  • Membrane fractionation : Differential centrifugation and detergent treatments (e.g., Triton X-100) confirmed GCR2’s association with membrane fractions .

Advanced Research Questions

Q. How can researchers resolve contradictions in GCR2’s role in ABA signaling?

Discrepancies arise from genetic redundancy and experimental conditions:

  • Redundancy analysis : Triple mutants (gcr2/gcl1/gcl2) were generated but showed no enhanced ABA insensitivity, ruling out functional redundancy within the gene family .
  • Condition-specific assays : ABA sensitivity in gcr2 mutants varied with light intensity (150 vs. 120 μmol m⁻² s⁻¹) and temperature (22°C vs. 23°C), highlighting the need for standardized protocols .
  • Ligand-binding assays : Microscale thermophoresis (MST) measured ABA-GCR2 binding (Kd = 166 nM), but conflicting structural data questioned GPCR-like ligand reception .

Q. What methodologies address the GPCR vs. LanC-like structural debate?

  • Crystallography comparisons : GCR2’s predicted structure lacks the 7-transmembrane helices of GPCRs but aligns with LanC homologs (e.g., PDB:2g0d) in hydrophobic motif organization .
  • Functional assays : GPA1 binding was observed in vitro, but GCR2’s inability to activate canonical GPCR pathways (e.g., cAMP signaling) challenges its GPCR classification .
  • Evolutionary analysis : Phylogenetic clustering with LANCL proteins (e.g., human LANCL1) supports a conserved enzymatic role over receptor function .

Q. How can GCR2’s interaction with bacterial quorum-sensing molecules (e.g., C4-HSL) be studied?

  • Transcriptional profiling : qRT-PCR showed C4-HSL induced GCR2 upregulation (6-fold at 6 hours post-treatment) .
  • Protein-ligand binding : MST quantified C4-HSL binding (Kd = 166 nM), with BSA controls (Kd = 18.6 μM) confirming specificity .
  • Calcium signaling assays : Fluorometric Ca²⁺ measurements linked C4-HSL-GCR2 interaction to cytoplasmic Ca²⁺ influx, suggesting a signaling role .

Q. What experimental strategies validate GCR2-G-protein interactions?

  • Co-immunoprecipitation (Co-IP) : GPA1 co-precipitated with GCR2 from plant cell lysates, validated with anti-GPA1 antibodies .
  • SPR kinetics : Real-time binding assays revealed rapid association/dissociation rates between GCR2 and GPA1 .
  • Genetic complementation : gcr2 mutants expressing chimeric Rap1/GCR2 fusion proteins partially restored ABA responses, implicating the C-terminus in signaling .

Q. How can phenotypic variations in GCR2 mutants be explained?

  • Environmental modulation : ABA sensitivity assays showed temperature-dependent phenotypic plasticity, suggesting GCR2’s role is context-specific .
  • Cross-species complementation : Expressing human LANCL1 in Arabidopsis partially rescued gcr2 phenotypes, supporting functional conservation in LanC-like activity .

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